8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one
Description
Properties
IUPAC Name |
8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQWQYULDALPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
The compound has the following chemical formula: . Its IUPAC name is 8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one. The unique combination of the pyran and chromenone structures allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Chemistry
In the realm of chemistry, 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various transformations makes it an essential building block in organic synthesis.
Biology
The compound exhibits significant biological activities:
- Anticancer Activity : Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects. Its cytotoxicity against cancer cells positions it as a potential lead compound in cancer therapy. Additionally, its interactions with enzymes involved in metabolic pathways suggest possible applications in treating metabolic disorders .
Industry
The compound is also explored in material science for developing new materials with specific properties such as fluorescence and photostability. These characteristics are advantageous in various industrial applications including sensors and photonic devices .
Anticancer Activity
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound induced apoptosis through caspase activation and altered expression levels of key regulatory proteins involved in cell cycle progression .
Antimicrobial Testing
In another investigation focused on antimicrobial properties, derivatives of this compound were tested against resistant strains of bacteria and fungi. The results indicated promising activity against several pathogens that are difficult to treat with conventional antibiotics .
Mechanism of Action
The mechanism of action of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrano-Chromenone Derivatives
Key Observations :
- Ring Fusion Position: The target compound’s pyrano[3,4-c] fusion distinguishes it from analogs like Cyclocumarol ([3,2-c]) and the pyrano[2,3-f] system in .
- Substituents: The 8-hydroxy group in the target compound contrasts with methoxy (Cyclocumarol), phenyl (), and alkyl groups ().
Table 2: Reported Bioactivities of Analogous Compounds
Structural analogs with phenyl or alkyl groups exhibit antitumor effects, implying that substituent engineering could enhance the target compound’s efficacy .
Biological Activity
8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one (CAS No. 2138078-17-6) is a heterocyclic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a pyran ring fused with a chromenone moiety. This unique combination contributes to its diverse biological activities. The molecular weight of the compound is approximately 218.21 g/mol .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as the MAPK/ERK pathway. This modulation leads to inhibited cell growth and increased cell death in cancerous cells .
Case Study:
In a study by Afifi et al. (2017), derivatives of chromenes were synthesized and evaluated for their cytotoxic effects against breast cancer cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the structure of the substituents attached to the chromene scaffold.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
| Escherichia coli | 0.70 mg/mL | 0.94 mg/mL |
| Candida albicans | 0.11 mg/mL | 0.23 mg/mL |
This data indicates that the compound is particularly effective against Staphylococcus aureus and Candida albicans .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits critical enzymes involved in cell proliferation and survival.
- Receptor Modulation: It interacts with various receptors influencing cell signaling pathways.
- Gene Expression Changes: The compound affects gene expression profiles related to apoptosis and cell cycle regulation.
Research Applications
The versatility of this compound extends beyond basic research into practical applications:
- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development.
- Material Science: Its unique chemical properties allow it to be used in developing new materials with specific optical characteristics.
Q & A
Basic Questions
Q. How can the structural identity of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton and carbon environments. For example, aromatic protons in pyrano-chromenones typically resonate between δ 6.5–8.5 ppm, while lactone carbonyl carbons appear near δ 160–170 ppm .
- FTIR : Identify characteristic peaks such as the lactone C=O stretch (~1700–1750 cm) and hydroxyl (-OH) stretch (~3200–3500 cm) .
- HRMS : Verify molecular weight and fragmentation patterns (e.g., [M+H] or [M-H]) to match theoretical values .
Q. What are common synthetic routes for pyrano-chromenone derivatives?
- Methodological Answer :
- Cyclocondensation : React 4-hydroxycoumarin with aldehydes or ketones under acidic/basic conditions to form the pyrano ring. For example, using piperidine as a catalyst yields 4-aryl-substituted derivatives .
- Multicomponent Reactions : Combine diazo compounds, alkynals, and 4-hydroxycoumarins via ternary catalysis (e.g., Pd/amine/Brønsted acid systems) to assemble complex scaffolds .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate products. Yields typically range from 65% to 88% depending on substituents .
Advanced Research Questions
Q. How can contradictions in spectral data for pyrano-chromenone derivatives be resolved?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, FTIR, HRMS) to confirm assignments. For instance, if a carbonyl peak in FTIR is ambiguous, use NMR to verify lactone vs. ketone functionality .
- Intermediate Tracking : Monitor reaction progress via LC-MS or in situ NMR to rule out side products. For example, disproved the involvement of intermediates like 10 (2-phenyl-4H,5H-pyrano[3,2-c]chromen-5-one) in a multicomponent reaction .
Q. What strategies are effective for developing analytical methods to quantify pyrano-chromenones in complex matrices?
- Methodological Answer :
- Reference Standards : Use high-purity compounds (e.g., SynZeal’s pyranocoumarin standards) to calibrate HPLC or UPLC methods with UV/Vis detection (λ = 254–280 nm for chromenones) .
- Validation : Assess linearity (R > 0.995), precision (%RSD < 2%), and recovery (90–110%) using spiked samples. NIST-referenced databases provide validated spectral libraries for cross-checking .
Q. How can structural modifications enhance the bioactivity of pyrano-chromenone derivatives?
- Methodological Answer :
- Position-Specific Functionalization : Modify the 4-position with aryl groups (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole) to improve antimicrobial activity. This approach combines pharmacophores from two bioactive moieties .
- Stereochemical Control : Introduce quaternary stereocenters via asymmetric catalysis (e.g., Pd/amine systems) to study structure-activity relationships .
Q. What mechanistic insights explain the reactivity of pyrano-chromenones in catalytic systems?
- Methodological Answer :
- Ternary Catalysis : In Pd/amine/Brønsted acid systems, the Pd center activates diazo compounds, while the acid stabilizes intermediates. showed that intermediates like 10 and 11 are not involved, suggesting a convergent assembly mechanism .
- Kinetic Studies : Use time-resolved spectroscopy or DFT calculations to map energy barriers for key steps (e.g., lactonization or ring-opening) .
Q. How can stereochemical challenges in synthesizing pyrano-chromenone derivatives be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization .
- X-ray Crystallography : Resolve absolute configurations of derivatives like calophyllolide (5-methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one) to guide stereoselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
